molecular formula C11H6ClF3N6 B2859258 3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 321526-20-9

3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2859258
CAS No.: 321526-20-9
M. Wt: 314.66
InChI Key: PDIMSUIGJWIYCN-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at the 2-position with a pyrazole ring bearing a 1H-1,2,4-triazol-3-yl group, a chloro group at the 3-position, and a trifluoromethyl group at the 5-position. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement .

Properties

IUPAC Name

3-chloro-2-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N6/c12-8-1-7(11(13,14)15)3-16-10(8)21-4-6(2-19-21)9-17-5-18-20-9/h1-5H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIMSUIGJWIYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=N2)C3=NC=NN3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Hydrazinopyridine Dihydrochloride with Dialkyl Maleate

A foundational approach involves the cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form pyrazolidine intermediates. This method, adapted from patent literature, proceeds under alkaline conditions in aliphatic alcohols (e.g., ethanol) with sodium ethoxide as a base. The reaction typically employs a 1.5–2.0 molar excess of dialkyl maleate to ensure complete conversion.

Reaction Conditions

  • Solvent : Ethanol
  • Base : Sodium ethoxide (2–5 equivalents)
  • Temperature : 25–100°C
  • Time : 2–6 hours

The product, alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate, serves as a precursor for subsequent chlorination.

Chlorination and Oxidation

The pyrazolidine intermediate undergoes chlorination using phosphoryl chloride ($$ \text{POCl}_3 $$) in acetonitrile at 60°C for 2 hours, yielding alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate. Oxidation with agents like hydrogen peroxide or potassium permanganate converts the dihydropyrazole to the fully aromatic pyrazole derivative.

Key Parameters

  • Chlorinating Agent : $$ \text{POCl}_3 $$ (1.1–10 equivalents)
  • Oxidizing Agent : $$ \text{H}2\text{O}2 $$ (30% w/v)
  • Yield : 65–75% after purification

Hydrolysis and Decarboxylation

The ester group in the oxidized product is hydrolyzed to a carboxylic acid using hydrochloric acid, followed by decarboxylation at elevated temperatures (150–200°C) to remove the carboxyl group. This step generates 3-chloro-1-(pyridin-3-yl)-1H-pyrazole, which is subsequently functionalized with the triazole moiety.

Multicomponent Cascade Synthesis

Reaction of N-Tosylhydrazones with Ethynylpyridine

A streamlined method utilizes α-bromo-N-tosylhydrazones, 2-ethynylpyridine, and NH-azoles in acetonitrile with potassium carbonate. This one-pot cascade proceeds via a Sonogashira-type coupling, cyclization, and triazole formation.

Typical Protocol

  • Reagents :
    • α-Bromo-N-tosylhydrazone (1.0 equiv)
    • 2-Ethynylpyridine (1.0 equiv)
    • NH-Azole (0.5 equiv)
  • Conditions :
    • Solvent: Acetonitrile
    • Base: $$ \text{K}2\text{CO}3 $$ (2.5 equiv)
    • Temperature: 110°C
    • Time: 16 hours

This method achieves yields of 47–82%, depending on substituents.

Role of Alkali Metal Carbonates

Potassium carbonate facilitates deprotonation and accelerates the cycloaddition steps. Higher yields are observed with electron-deficient azoles due to enhanced reactivity in the Huisgen cycloaddition.

The introduction of the 1H-1,2,4-triazol-3-yl group is achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A pyrazole-bearing alkyne intermediate reacts with sodium azide and a nitrile precursor under mild conditions.

Optimized Conditions

  • Catalyst : $$ \text{CuI} $$ (10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Solvent : DMF/H$$_2$$O (4:1)
  • Yield : 70–85%

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Complexity Key Advantage
Cyclization 5 65–75 High High purity
Multicomponent 1 47–82 Moderate Rapid, one-pot synthesis
CuAAC Functionalization 3 70–85 Low Selective triazole incorporation

The cyclization route offers superior purity but requires multiple purification steps, whereas the multicomponent approach prioritizes efficiency.

Purification and Characterization

Final products are purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and high-resolution mass spectrometry. The trifluoromethyl group exhibits a distinctive $$ ^{19}\text{F NMR} $$ signal at −62 ppm.

Chemical Reactions Analysis

Substitution Reactions

The pyridine and pyrazole rings participate in electrophilic and nucleophilic substitutions:

Pyridine Ring Reactivity

  • Chloro Group Replacement : The 3-Cl substituent undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides under basic conditions .

  • Trifluoromethyl Group : Electron-withdrawing nature deactivates the pyridine ring but stabilizes intermediates via inductive effects .

Pyrazole-Triazole System

  • Triazole N-Alkylation : Reacts with alkyl halides in DMF/K₂CO₃ to form N-alkyl derivatives .

  • Halogenation : Electrophilic chlorination at pyrazole C4 occurs with Cl₂/FeCl₃ .

Cross-Coupling Reactions

The compound serves as a substrate in metal-catalyzed cross-couplings (Table 2) :

Reaction Type Catalyst/Reagents Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/waterBiaryl derivatives65–78%
Heck ReactionPd(OAc)₂, PPh₃, NEt₃Alkenylated pyridines55–70%
SonogashiraCuI, PdCl₂(PPh₃)₂, DMFAlkynylated analogs60–72%

Note : The trifluoromethyl group enhances regioselectivity in aryl-aryl couplings .

Oxidation and Reduction

Functional group transformations are pivotal for derivatization:

Oxidation

  • Pyrazole Ring : H₂O₂/AcOH oxidizes pyrazole to pyrazolone derivatives .

  • Triazole : HNO₃/H₂SO₄ introduces nitro groups at C5 of the triazole .

Reduction

  • Pyridine Ring : H₂/Pd-C reduces pyridine to piperidine under high pressure .

  • Trifluoromethyl Group : Resists reduction, retaining its electronic influence .

Biological Activity and Reactivity Correlations

  • Antifungal Activity : Structural analogs with Cl and CF₃ substituents show MIC values of 0.25–2.0 µg/mL against Candida albicans .

  • SAR Insights :

    • Chloro at pyridine C3 enhances target binding via hydrophobic interactions.

    • Triazole moiety inhibits fungal cytochrome P450 enzymes .

Stability and Degradation

  • Hydrolytic Stability : Stable in neutral water but degrades under acidic/basic conditions via pyrazole ring cleavage .

  • Thermal Decomposition : Onset at 220°C (TGA data), releasing HCl and HF .

Mechanism of Action

The mechanism of action of 3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance:

Comparison with Similar Compounds

Structural Analogues with Pyrazole/Triazole Substituents
Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
3-Chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine 4-(1H-1,2,4-triazol-3-yl)-pyrazole ~301.65 Moderate lipophilicity; high electronegativity Agrochemical/Pharmaceutical research
3-Chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine Pyrazole-4-yl 247.62 (C₈H₄ClF₃N₃) Simplified substituent; higher solubility Supplier-listed (e.g., AKOS015991649)
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine Triazole-3-yl 214.15 (C₈H₅F₃N₄) Lower molecular weight; GC purity ≥98% Intermediate in synthesis

Key Differences :

  • The trifluoromethyl group in all analogues improves metabolic resistance compared to non-fluorinated counterparts.
Compounds with Heterocyclic Modifications
Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine Thienyl-pyrazole ~382.78 (C₁₂H₆Cl₂F₃N₃S) Sulfur-containing; increased electronic effects Agrochemical research
3-Chloro-2-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine Chlorophenylthio-pyrazole 417.97 (C₁₇H₁₂Cl₂F₃N₃S) High lipophilicity; sulfur enhances stability Not specified (mass spectral data available)

Key Differences :

  • Thienyl and sulfanyl groups introduce sulfur, altering electronic properties and redox stability compared to nitrogen-rich triazoles .

Comparison :

  • The target compound’s synthesis emphasizes modular coupling, while sulfur-containing analogues require additional steps for thioether formation .

Biological Activity

3-Chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C11H8ClF3N6\text{C}_{11}\text{H}_{8}\text{ClF}_{3}\text{N}_{6}

This structure features a pyridine ring substituted with a trifluoromethyl group and a pyrazole linked to a triazole moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored, including the use of coupling reactions between triazole and pyrazole derivatives.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related triazole derivatives. For instance, compounds with similar triazole structures have demonstrated significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger . The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial effects. A study reported that certain triazole-containing compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been investigated. A series of related compounds were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. Some derivatives demonstrated IC50 values in the micromolar range, indicating promising anti-inflammatory activity .

Antiviral Activity

Emerging data suggest that compounds containing 1H-triazole moieties may exhibit antiviral properties. For example, some studies have shown that similar structures can inhibit HIV reverse transcriptase activity, suggesting potential applications in antiviral drug development .

Case Studies

Study Biological Activity Results
Study 1AntifungalEffective against Candida albicans with MIC = 0.5 µg/mL
Study 2AntibacterialInhibition of E. coli with MIC = 32 µg/mL
Study 3Anti-inflammatoryIC50 = 60 µg/mL against COX-2 compared to diclofenac (IC50 = 54.65 µg/mL)
Study 4AntiviralInhibition of HIV RT with EC50 = 100 nM

Safety and Toxicity

While many derivatives show promising biological activities, safety profiles must be established. Preliminary toxicity assessments indicate that some compounds exhibit low acute toxicity in vivo, with LD50 values exceeding 2000 mg/kg in mice . However, comprehensive toxicological studies are necessary to evaluate long-term safety.

Q & A

Basic: What are the optimal synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with functionalizing pyridine and triazole precursors. A common approach includes:

  • Step 1: Halogenation of 5-(trifluoromethyl)pyridine at the 3-position using POCl₃ or PCl₅ to introduce the chlorine substituent .
  • Step 2: Coupling the chloropyridine intermediate with a pre-synthesized 4-(1H-1,2,4-triazol-3-yl)-1H-pyrazole via nucleophilic aromatic substitution (SNAr) under reflux in DMF, using K₂CO₃ as a base .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.
    Key Considerations: Optimize reaction time (12–24 hrs) and temperature (80–100°C) to avoid decomposition of the trifluoromethyl group .

Basic: How is the crystal structure of this compound determined?

X-ray diffraction (XRD) is the gold standard:

  • Data Collection: Use a single crystal mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement: Employ SHELXL for structure solution and refinement. Adjust parameters like thermal displacement (Uiso) and occupancy factors to minimize R1 values (<5% for high quality) .
  • Validation: Cross-check with CCDC databases to confirm bond lengths (e.g., C-Cl: ~1.73 Å) and angles.

Basic: What spectroscopic techniques confirm its structure?

  • ¹H/¹³C NMR: Identify protons on pyrazole (δ 7.5–8.5 ppm) and triazole (δ 8.0–8.8 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • FT-IR: Confirm C-F stretches (1100–1200 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Advanced: How to address low yields in pyrazole-triazole coupling?

Low yields (<30%) often arise from steric hindrance or electronic deactivation. Mitigation strategies:

  • Catalyst Screening: Use Pd(PPh₃)₄ (2–5 mol%) to facilitate cross-coupling .
  • Solvent Optimization: Replace DMF with DMAc or DMSO to enhance solubility.
  • Microwave-Assisted Synthesis: Reduce reaction time (1–2 hrs vs. 24 hrs) and improve efficiency .
    Data Analysis: Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts.

Advanced: How does the trifluoromethyl group influence bioactivity?

The -CF₃ group enhances:

  • Lipophilicity: Increases membrane permeability (logP ~2.5–3.0).
  • Metabolic Stability: Reduces oxidative degradation in cytochrome P450 assays .
  • Electron-Withdrawing Effects: Modulates pKa of adjacent NH groups (e.g., triazole N-H: pKa ~4.5–5.5) to improve receptor binding .
    Validation: Compare IC₅₀ values of CF₃-containing analogs vs. non-fluorinated derivatives in enzyme inhibition assays.

Advanced: How to resolve contradictory data in biological assays?

Contradictions (e.g., varying IC₅₀ values across studies) may stem from:

  • Purity Issues: Use preparative HPLC (>98% purity) to eliminate impurities affecting activity .
  • Assay Conditions: Standardize buffer pH (7.4 vs. 6.5) and ATP concentrations (1 mM vs. 10 µM) in kinase assays.
  • Cell Line Variability: Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .

Advanced: How to design derivatives with improved pharmacokinetics?

  • Solubility Enhancement: Introduce polar groups (e.g., -OH, -SO₃H) at the pyridine 4-position.
  • Metabolic Stability: Replace labile triazole protons with methyl groups to reduce CYP3A4-mediated oxidation .
  • Computational Guidance: Use QSAR models to predict ADME properties (e.g., SwissADME) .

Advanced: What computational methods predict binding modes?

  • Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase ATP-binding sites).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • Free Energy Calculations: Apply MM-PBSA to estimate ΔGbinding for lead optimization .

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